molecular formula C11H12Cl2N2 B1669880 2-(4,6-dichloro-2-methyl-1H-indol-3-yl)ethanamine CAS No. 299165-92-7

2-(4,6-dichloro-2-methyl-1H-indol-3-yl)ethanamine

Cat. No. B1669880
M. Wt: 243.13 g/mol
InChI Key: JCTJISIFGZHOFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-(4,6-dichloro-2-methyl-1H-indol-3-yl)ethanamine” is a chemical compound with the empirical formula C11H12Cl2N2. It is a solid substance . This compound is part of a collection of unique chemicals provided by Sigma-Aldrich to early discovery researchers .


Molecular Structure Analysis

The InChI code for “2-(4,6-dichloro-2-methyl-1H-indol-3-yl)ethanamine” is 1S/C11H12Cl2N2/c1-6-8(2-3-14)11-9(13)4-7(12)5-10(11)15-6 . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

“2-(4,6-dichloro-2-methyl-1H-indol-3-yl)ethanamine” is a solid substance. Its molecular weight is 243.13 .

Scientific Research Applications

DNA Binding and Cytotoxicity Studies

  • Application : In a study by Kumar et al. (2012), Cu(II) complexes of tridentate ligands, including a compound structurally related to 2-(4,6-dichloro-2-methyl-1H-indol-3-yl)ethanamine, demonstrated significant DNA binding and nuclease activity. This suggests potential applications in studying DNA interactions and possibly in developing anticancer therapies due to their low toxicity and high DNA cleavage activity in the presence of a reducing agent.
  • Source : Kumar et al. (2012).

Novel Synthesis Methods

  • Application : An efficient synthesis method for N-desmethyltriptans, which include compounds similar to 2-(4,6-dichloro-2-methyl-1H-indol-3-yl)ethanamine, was reported by Mittapelli et al. (2009). This method highlights the importance of simple and efficient chemical modifications, which can be crucial for pharmaceutical research and development.
  • Source : Mittapelli et al. (2009).

Rare-Earth Metal Amido Complexes

  • Application : The research by Yang et al. (2014) involved creating novel trinuclear rare-earth metal amido complexes using pyrrolyl-functionalized indoles. These complexes, which bear structural similarity to 2-(4,6-dichloro-2-methyl-1H-indol-3-yl)ethanamine, show potential in catalytic activities, particularly in hydrophosphonylation processes.
  • Source : Yang et al. (2014).

Antimicrobial Activity

  • Application : Kumbhare et al. (2013) synthesized derivatives structurally related to 2-(4,6-dichloro-2-methyl-1H-indol-3-yl)ethanamine and evaluated their antimicrobial activity. This indicates potential applications in developing new antimicrobial agents.
  • Source : Kumbhare et al. (2013).

Safety And Hazards

This compound is classified as Eye Damage 1, Skin Irritant 2, and STOT SE 3. It can cause skin irritation, serious eye damage, and may cause respiratory irritation. Precautionary measures include wearing protective gloves/eye protection, washing thoroughly after handling, and seeking medical attention if you feel unwell .

properties

IUPAC Name

2-(4,6-dichloro-2-methyl-1H-indol-3-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12Cl2N2/c1-6-8(2-3-14)11-9(13)4-7(12)5-10(11)15-6/h4-5,15H,2-3,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCTJISIFGZHOFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N1)C=C(C=C2Cl)Cl)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4,6-dichloro-2-methyl-1H-indol-3-yl)ethanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4,6-dichloro-2-methyl-1H-indol-3-yl)ethanamine
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
2-(4,6-dichloro-2-methyl-1H-indol-3-yl)ethanamine
Reactant of Route 3
2-(4,6-dichloro-2-methyl-1H-indol-3-yl)ethanamine
Reactant of Route 4
Reactant of Route 4
2-(4,6-dichloro-2-methyl-1H-indol-3-yl)ethanamine
Reactant of Route 5
2-(4,6-dichloro-2-methyl-1H-indol-3-yl)ethanamine
Reactant of Route 6
2-(4,6-dichloro-2-methyl-1H-indol-3-yl)ethanamine

Citations

For This Compound
6
Citations
NI Marín‐Ramos, C Piñar… - … A European Journal, 2017 - Wiley Online Library
Despite more than three decades of intense effort, no anti‐Ras therapies have reached clinical application. Contributing to this failure has been an underestimation of Ras complexity …
H Zhao, M Sabio, S Topiol, KS Huang… - Medical Research …, 2020 - esmed.org
By analyzing KRas and HRas X-ray structures, we developed a novel strategy that involves the design of a series of “synthetic” or “artificial” KRas mutations, namely T20I, D57E, D57F, …
Number of citations: 3 esmed.org
SY Quah, MS Tan, KL Ho, NA Manan… - Future medicinal …, 2020 - Future Science
Background: Andrographolide and its benzylidene derivatives, SRJ09 and SRJ23, potentially bind oncogenic K-Ras to exert anticancer activity. Their molecular interactions with K-Ras …
Number of citations: 3 www.future-science.com
K Kopra, T Seppälä, D Rabara, M Abreu-Blanco… - Sensors, 2018 - mdpi.com
A new label-free molecular probe for luminescent nucleotide detection in neutral aqueous solution is presented. Phosphate-containing molecules, such as nucleotides possess vital role …
Number of citations: 1 www.mdpi.com
SK Fetics - 2012 - search.proquest.com
The Ras/Raf/MEK/ERK pathway is one of the most prominent signaling cascades studied today. Ras mutations are found in 30% human cancers. Ras is a small GTPase that acts as a …
Number of citations: 1 search.proquest.com
R Gasper, F Wittinghofer - Biological chemistry, 2019 - degruyter.com
Since its discovery as an oncogene more than 40 years ago, Ras has been and still is in the focus of many academic and pharmaceutical labs around the world. A huge amount of work …
Number of citations: 52 www.degruyter.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.